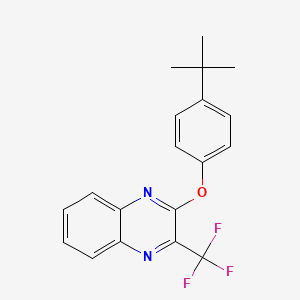![molecular formula C18H20N4O B2386728 (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058729-80-7](/img/structure/B2386728.png)
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is an intriguing compound with diverse potential applications. Its structure is complex, featuring a phenyl group with a dimethylamino substitution and a unique bicyclic core. This compound's synthesis, reactivity, and applications make it an important subject in the fields of chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves multiple steps. A common route starts with the preparation of the intermediate 3-(dimethylamino)benzoic acid, which is then coupled with a preformed bicyclic intermediate. The key steps involve:
Formation of 3-(dimethylamino)benzoic acid: : Usually synthesized through the reaction of 3-nitrobenzoic acid with dimethylamine, followed by reduction of the nitro group.
Synthesis of the bicyclic core: : This can be synthesized through various cyclization methods involving suitable precursors and cyclizing agents.
Industrial Production Methods
Industrial production of this compound requires scalable and efficient methods. Key considerations include:
Optimization of reaction conditions: : This includes temperature, pressure, solvents, and catalysts to ensure high yields and purity.
Use of continuous flow reactors: : These systems enhance efficiency and scalability, reducing batch-to-batch variations and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can undergo various chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, forming potentially useful derivatives.
Reduction: : Reduction reactions can target specific functional groups within the compound, modifying its activity.
Substitution: : It can participate in substitution reactions, where one functional group is replaced by another under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents under basic or acidic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For instance:
Oxidation: : Formation of quinone derivatives.
Reduction: : Reduced amine or alcohol derivatives.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound's reactivity and unique structure make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it can serve as a molecular probe to investigate various biological pathways and mechanisms due to its potential interactions with proteins and other biomolecules.
Medicine
This compound has potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can be used as a precursor or intermediate in the synthesis of more complex molecules with specialized applications.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, and other proteins. It can modulate specific pathways, leading to various biological effects. Detailed studies are required to fully elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-pyrido[3,2-d]pyrimidin-4-yl)methanone: : Similar core structure but different substituent positions, leading to variations in reactivity and biological activity.
(3-(dimethylamino)phenyl)((5R,8S)-5,6,7,8-tetrahydro-6H-quinazolin-4-yl)methanone: : Another structurally related compound with differing functional groups, offering unique properties and applications.
Highlighting Uniqueness
The uniqueness of (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone lies in its distinctive structure, which combines elements of various bioactive motifs, making it a versatile and valuable compound for further research and application.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-21(2)13-5-3-4-12(8-13)18(23)22-14-6-7-17(22)15-10-19-11-20-16(15)9-14/h3-5,8,10-11,14,17H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDARKFKJOQUGNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2386646.png)
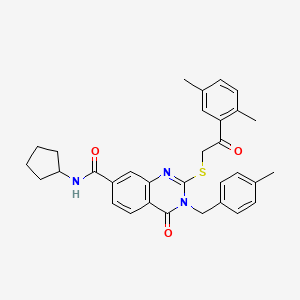

![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)
![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)
![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)
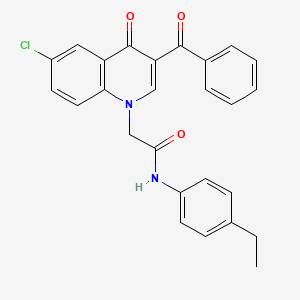
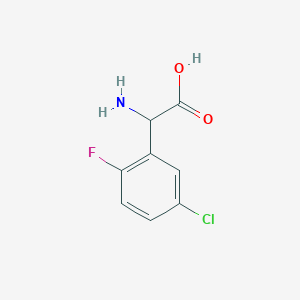
![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)
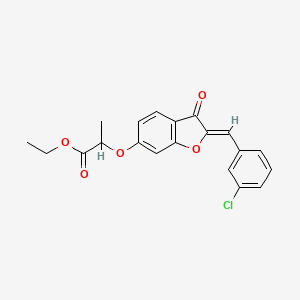
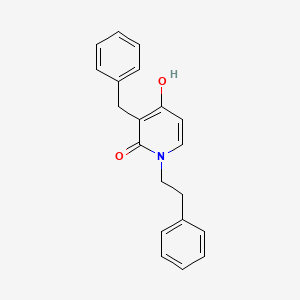
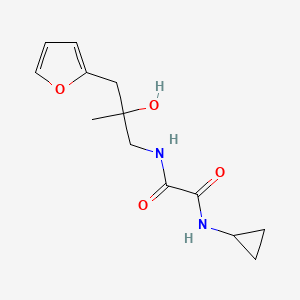
![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)
